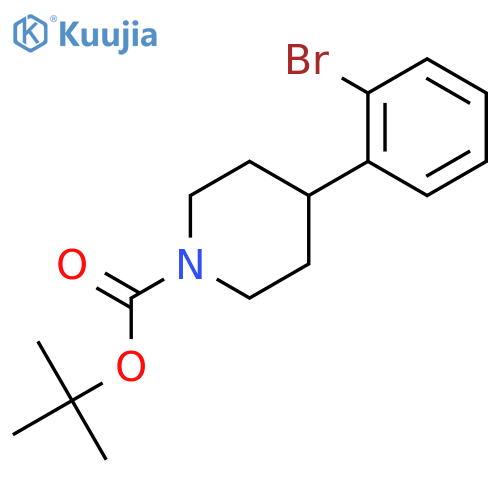

Cas no 1198283-93-0 (1-Boc-4-(2-bromophenyl)piperidine)

1-Boc-4-(2-bromophenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- N-Boc-4-(2-bromophenyl)piperidine

- tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate

- AKOS027253878

- SCHEMBL21885670

- 1198283-93-0

- DB-343824

- MFCD11223601

- EN300-6201483

- AS-30069

- 1-Piperidinecarboxylic acid, 4-(2-bromophenyl)-, 1,1-dimethylethyl ester

- tert-butyl4-(2-bromophenyl)piperidine-1-carboxylate

- 1-Boc-4-(2-bromophenyl)piperidine

-

- MDL: MFCD11223601

- インチ: InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11H2,1-3H3

- InChIKey: LRXFQBYMFQBMFB-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2Br

計算された属性

- せいみつぶんしりょう: 383.07326

- どういたいしつりょう: 339.08339g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- PSA: 66.84

1-Boc-4-(2-bromophenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB449895-250 mg |

1-Boc-4-(2-bromophenyl)piperidine |

1198283-93-0 | 250MG |

€157.60 | 2022-03-02 | ||

| Alichem | A129008553-5g |

1-Boc-4-(2-bromophenyl)piperidine |

1198283-93-0 | 97% | 5g |

$662.29 | 2023-09-04 | |

| Enamine | EN300-6201483-0.05g |

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate |

1198283-93-0 | 95.0% | 0.05g |

$563.0 | 2025-03-15 | |

| Enamine | EN300-6201483-10.0g |

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate |

1198283-93-0 | 95.0% | 10.0g |

$2884.0 | 2025-03-15 | |

| Enamine | EN300-6201483-1.0g |

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate |

1198283-93-0 | 95.0% | 1.0g |

$671.0 | 2025-03-15 | |

| Chemenu | CM180224-1g |

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate |

1198283-93-0 | 95% | 1g |

$231 | 2023-01-10 | |

| Enamine | EN300-6201483-2.5g |

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate |

1198283-93-0 | 95.0% | 2.5g |

$1315.0 | 2025-03-15 | |

| abcr | AB449895-5g |

1-Boc-4-(2-bromophenyl)piperidine; . |

1198283-93-0 | 5g |

€1229.50 | 2024-04-20 | ||

| A2B Chem LLC | AA33161-250mg |

1-Boc-4-(2-bromophenyl)piperidine |

1198283-93-0 | 97% | 250mg |

$102.00 | 2024-04-20 | |

| Chemenu | CM180224-5g |

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate |

1198283-93-0 | 95% | 5g |

$601 | 2021-08-05 |

1-Boc-4-(2-bromophenyl)piperidine 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

1-Boc-4-(2-bromophenyl)piperidineに関する追加情報

1-Boc-4-(2-bromophenyl)piperidine (CAS 1198283-93-0): A Versatile Building Block in Organic Synthesis

1-Boc-4-(2-bromophenyl)piperidine (CAS 1198283-93-0) is a highly valuable intermediate in pharmaceutical and agrochemical research. This piperidine derivative features both a Boc-protected amine and a bromophenyl group, making it an exceptionally versatile compound for cross-coupling reactions and drug discovery applications. The presence of the 2-bromophenyl moiety enables various palladium-catalyzed transformations, while the Boc group provides excellent protection for the nitrogen atom during synthetic sequences.

Recent trends in medicinal chemistry have shown increased interest in piperidine-based scaffolds due to their prevalence in bioactive molecules. As researchers explore novel CNS-targeting compounds and GPCR modulators, 1-Boc-4-(2-bromophenyl)piperidine has emerged as a key building block. Its structural features align perfectly with current demands for fragment-based drug design and diversity-oriented synthesis strategies. The compound's lipophilic character and hydrogen bonding capacity make it particularly valuable for developing molecules with improved blood-brain barrier permeability.

The synthetic utility of 1-Boc-4-(2-bromophenyl)piperidine extends beyond pharmaceutical applications. Materials scientists have utilized similar brominated aromatic compounds in the development of organic electronic materials and liquid crystal displays. The Boc-protected piperidine structure offers opportunities for creating novel polymeric architectures with tailored properties. This dual functionality has made the compound increasingly popular in high-throughput screening programs and combinatorial chemistry approaches.

From a chemical perspective, 1-Boc-4-(2-bromophenyl)piperidine demonstrates excellent stability under standard storage conditions. The tert-butoxycarbonyl group provides robust protection against nucleophilic attack while remaining readily removable under mild acidic conditions. This balance between stability and reactivity makes the compound ideal for multistep synthesis applications. The ortho-bromine substitution on the phenyl ring offers unique steric and electronic effects that can influence the outcome of subsequent transition metal-catalyzed reactions.

Recent advances in flow chemistry and continuous processing have created new opportunities for utilizing 1-Boc-4-(2-bromophenyl)piperidine in industrial-scale applications. The compound's well-defined reactivity profile makes it suitable for automated synthesis platforms and machine learning-assisted reaction optimization. As the pharmaceutical industry shifts toward more efficient green chemistry practices, this intermediate has gained attention for its compatibility with catalytic methods that reduce waste generation.

Quality control of 1-Boc-4-(2-bromophenyl)piperidine typically involves advanced analytical techniques including HPLC purity analysis, 1H/13C NMR spectroscopy, and mass spectrometry. The growing emphasis on quality by design in chemical manufacturing has led to increased demand for high-purity batches of this intermediate. Suppliers now frequently provide comprehensive certificates of analysis and detailed structural characterization data to meet the rigorous standards of pharmaceutical clients.

The market for piperidine derivatives like 1-Boc-4-(2-bromophenyl)piperidine has shown steady growth, driven by expanding research into neurological disorders and psychiatric medications. Industry analysts note particular interest from developers of atypical antipsychotics and selective serotonin reuptake inhibitors, where the compound's structural features align with target product profiles. The rise of contract research organizations and custom synthesis providers has further increased accessibility to this specialized intermediate.

From a regulatory standpoint, 1-Boc-4-(2-bromophenyl)piperidine falls into the category of standard research chemicals with no significant restrictions for laboratory use. However, researchers should always consult local regulations regarding brominated compounds and implement appropriate safety protocols when handling this material. Proper personal protective equipment and engineering controls are recommended for all synthetic procedures involving this intermediate.

Future developments surrounding 1-Boc-4-(2-bromophenyl)piperidine will likely focus on expanding its utility in catalyzed C-H activation reactions and photoredox chemistry. The compound's unique combination of aromatic bromine and protected amine functionalities positions it as a valuable substrate for exploring new bond-forming methodologies. As synthetic chemists continue to push the boundaries of molecular complexity, this intermediate will undoubtedly play an important role in academic and industrial research programs.

1198283-93-0 (1-Boc-4-(2-bromophenyl)piperidine) 関連製品

- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)

- 2381-08-0(Cysteinesulfinic acid)

- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)

- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)

- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)

- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)

- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)

- 1823037-79-1(2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)